molecular formula C15H19N3O4 B5778447 N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide

N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide

Cat. No. B5778447
M. Wt: 305.33 g/mol
InChI Key: LTASYXQLEPMGKY-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide, commonly known as MNA, is a chemical compound that has been widely used in scientific research for its various applications. MNA is a yellow crystalline powder that has a molecular formula of C15H19N3O4.

Mechanism of Action

MNA inhibits protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate and thus inhibits its activity. MNA has also been shown to inhibit other protein kinases by a similar mechanism.
Biochemical and Physiological Effects:
MNA has been shown to have various biochemical and physiological effects. Inhibition of protein kinase CK2 by MNA has been shown to induce apoptosis in cancer cells. MNA has also been shown to inhibit the growth of various cancer cell lines in vitro. In addition, MNA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

MNA has several advantages for lab experiments. It is a selective inhibitor of protein kinase CK2 and has been shown to have minimal off-target effects. MNA is also stable and can be easily synthesized. However, MNA has some limitations for lab experiments. It has a low solubility in water and may require the use of organic solvents for experiments. In addition, MNA has a short half-life and may require frequent dosing.

Future Directions

There are several future directions for the study of MNA. One potential direction is the development of MNA analogs that have improved solubility and pharmacokinetic properties. Another potential direction is the study of the effects of MNA in vivo. Finally, the study of the effects of MNA on other cellular processes such as autophagy and apoptosis warrants further investigation.
Conclusion:
In conclusion, MNA is a chemical compound that has been widely used in scientific research for its various applications. MNA is a selective inhibitor of protein kinase CK2 and has been shown to have several biochemical and physiological effects. MNA has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of MNA, including the development of MNA analogs and the study of its effects in vivo.

Synthesis Methods

The synthesis of MNA involves the reaction of 4-nitrophenylacrylic acid with morpholine and thionyl chloride. The resulting product is then reacted with ethylenediamine to form MNA. The yield of MNA is approximately 60%.

Scientific Research Applications

MNA has been widely used in scientific research for its various applications. One of the main applications of MNA is in the study of protein kinases. MNA has been used as a selective inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell growth and differentiation. MNA has also been used in the study of other protein kinases such as PKA, PKC, and MAPK.

properties

IUPAC Name

(E)-N-(2-morpholin-4-ylethyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c19-15(16-7-8-17-9-11-22-12-10-17)6-3-13-1-4-14(5-2-13)18(20)21/h1-6H,7-12H2,(H,16,19)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTASYXQLEPMGKY-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[2-(morpholin-4-yl)ethyl]-3-(4-nitrophenyl)prop-2-enamide

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